1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring and a pyrrolidine moiety. The presence of these functional groups makes it an interesting subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrazole intermediate.
Ethylation: The ethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent, such as ethyl iodide, under basic conditions.
Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine moieties, such as pyrrolone and pyrrolidinone derivatives.
Uniqueness
1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2648926-73-0 |
---|---|
Molecular Formula |
C11H22Cl2N4 |
Molecular Weight |
281.2 |
Purity |
95 |
Origin of Product |
United States |
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